L-Phenylalanine-3-13C

Catalog No.
S1537253
CAS No.
136056-02-5
M.F
C9H11NO2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine-3-13C

CAS Number

136056-02-5

Product Name

L-Phenylalanine-3-13C

IUPAC Name

(2S)-2-amino-3-phenyl(313C)propanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1

InChI Key

COLNVLDHVKWLRT-JCNVXSMLSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N

Applications in Metabolism Studies

L-Phenylalanine-3-13C can be used as a tracer molecule in metabolic studies to track the pathway and fate of phenylalanine within an organism or biological system. When administered, the ¹³C is incorporated into downstream metabolites, enabling researchers to:

  • Measure phenylalanine flux: By analyzing the incorporation of ¹³C into various metabolites, researchers can quantify the rate at which phenylalanine is converted into other molecules. This provides insights into the metabolic activity of specific pathways, such as phenylalanine metabolism, tyrosine synthesis, and protein synthesis Source: [Metabolic flux analysis using 13C-labeled substrates and mass spectrometry: ].
  • Understand metabolic regulation: Studying the fate of L-Phenylalanine-3-13C can reveal how different factors, like hormones or dietary changes, influence the regulation of phenylalanine metabolism. This information can be crucial in understanding various physiological processes and diseases Source: [Stable Isotope Tracers in Clinical Research: ].

Applications in Metabolomics

Metabolomics is the study of the complete set of small molecules (metabolites) within a biological system. L-Phenylalanine-3-13C can be used as a tool in metabolomic studies to:

  • Identify and quantify metabolites: By employing techniques like mass spectrometry, researchers can distinguish between the ¹³C-labeled versions of metabolites derived from L-Phenylalanine-3-13C and their unlabeled counterparts. This allows for the identification and quantification of specific metabolites involved in phenylalanine metabolism Source: [Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): ].
  • Differentiate between metabolic pathways: When multiple pathways contribute to the formation of a particular metabolite, L-Phenylalanine-3-13C can help researchers distinguish between these pathways based on the specific pattern of ¹³C incorporation Source: [Stable Isotope Tracers in Clinical Research: ].

Applications in Proteomics

Proteomics is the study of the entire protein complement within a cell or organism. L-Phenylalanine-3-13C finds application in proteomic studies, specifically in:

  • Quantification of protein expression: By incorporating L-Phenylalanine-3-13C into cell cultures, researchers can quantify the relative abundance of specific proteins containing this amino acid using techniques like mass spectrometry. This allows for the comparison of protein expression levels under different conditions Source: [Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): ].
  • Identification of protein modifications: L-Phenylalanine-3-13C can be used to study modifications occurring to proteins, such as phosphorylation or glycosylation. By analyzing the mass shift associated with these modifications in conjunction with ¹³C incorporation, researchers can gain insights into the functional significance of these changes Source: [Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): ].

L-Phenylalanine-3-13C is a stable isotope-labeled form of the essential amino acid L-phenylalanine, distinguished by the incorporation of the carbon-13 isotope at the third carbon position of its molecular structure. The chemical formula for L-phenylalanine is C9H11NO2, and its isotopic variant features a carbon atom with an atomic mass of 13, which is useful in various biochemical applications, particularly in metabolic studies and tracer experiments. L-phenylalanine itself is a nonpolar amino acid critical for protein synthesis and serves as a precursor for several important biomolecules, including L-tyrosine, dopamine, norepinephrine, and epinephrine .

  • Transamination: L-phenylalanine can undergo transamination to form L-tyrosine, catalyzed by the enzyme phenylalanine hydroxylase. This reaction requires tetrahydrobiopterin as a cofactor and molecular oxygen.
  • Decarboxylation: In certain pathways, L-phenylalanine can be decarboxylated to produce phenethylamine, which has implications in neurotransmitter function.
  • Formation of Melanin: L-phenylalanine is a precursor in the biosynthesis of melanin through a series of enzymatic reactions involving L-tyrosine and other intermediates.

The incorporation of the carbon-13 isotope allows for tracking these reactions using nuclear magnetic resonance spectroscopy or mass spectrometry, providing insights into metabolic pathways and enzyme kinetics .

L-Phenylalanine exhibits several biological activities:

  • Neurotransmitter Precursor: As a precursor to L-tyrosine, it plays a crucial role in synthesizing catecholamines (dopamine, norepinephrine, and epinephrine), which are vital for mood regulation and stress response.
  • NMDA Receptor Interaction: L-phenylalanine acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate receptor (NMDA) and influences neurotransmitter release at glutamatergic synapses, affecting cognitive functions .
  • Role in Phenylketonuria: Individuals with phenylketonuria must manage their intake of L-phenylalanine due to its accumulation leading to neurological damage if not metabolized properly.

The synthesis of L-Phenylalanine-3-13C can be achieved through various methods:

  • Isotope Enrichment: The compound can be synthesized from commercially available precursors through palladium-catalyzed reactions that incorporate carbon monoxide labeled with carbon-13 into the phenylalanine structure .
  • Microbial Fermentation: Genetically engineered strains of Escherichia coli can produce high yields of L-phenylalanine, including its isotopically labeled forms, by optimizing metabolic pathways that enhance aromatic amino acid production .
  • Chemical Synthesis: Organic synthesis techniques can also be employed to create L-phenylalanine derivatives that incorporate the carbon-13 isotope at specific positions within the molecule .

L-Phenylalanine-3-13C has several applications across various fields:

  • Metabolic Studies: It is widely used as a tracer in metabolic studies to understand amino acid metabolism and protein synthesis dynamics.
  • Nuclear Magnetic Resonance Spectroscopy: The compound serves as a valuable tool in NMR spectroscopy for studying protein structures and dynamics due to its unique isotopic labeling.
  • Pharmaceutical Research: It aids in drug development processes by providing insights into how drugs interact with biological systems involving amino acids.
  • Nutritional Supplements: As an essential amino acid, it is also used in dietary supplements aimed at enhancing cognitive function or athletic performance .

Research on interaction studies involving L-Phenylalanine-3-13C focuses on its role in various biological systems:

  • Neurotransmitter Dynamics: Studies have shown that variations in L-phenylalanine levels can affect neurotransmitter release and receptor activity in the brain.
  • Metabolic Pathway Analysis: The use of labeled compounds allows researchers to trace metabolic pathways involving phenylalanine and its derivatives in living organisms.
  • Drug Interactions: Investigations into how medications affect phenylalanine metabolism provide insights into potential side effects or therapeutic benefits .

L-Phenylalanine-3-13C shares similarities with several other compounds but retains unique characteristics due to its isotopic labeling:

Compound NameStructure/DescriptionUnique Features
L-TyrosinePrecursor to neurotransmitters; hydroxylated formDirectly synthesized from L-phenylalanine
D-PheynlalanineNon-proteinogenic enantiomer; less biologically activeDifferent stereochemistry affects biological activity
BoronophenylalanineDihydroxyboryl derivative; used in cancer therapyIncorporates boron for neutron capture therapy
4-Azido-L-phenylalanineUsed for bioconjugation; azide functional groupAllows for click chemistry applications

L-Phenylalanine-3-13C is unique due to its stable isotope labeling, which provides enhanced tracking capabilities in biochemical assays compared to its non-labeled counterparts .

XLogP3

-1.5

Wikipedia

L-(beta-~13~C)Phenylalanine

Dates

Modify: 2023-08-15

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